
Cyclohex-3-en-1-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related cyclohexenyl compounds involves multiple steps including the transformation of cyclohexanone derivatives into enaminones, followed by reactions such as acylation, condensation, and reduction. For example, cyclohexanone and its methyl derivatives have been transformed into enaminones through acylation or condensation with secondary amines followed by reactions with ethyl chloroformate or diethyl oxalate, leading to various β-ketoesters and β-aminoesters (Carlsson & Lawesson, 1982).
Molecular Structure Analysis
X-ray diffraction studies have been pivotal in characterizing the molecular structures of similar compounds. For instance, the crystal and molecular structure analysis of a compound with a pyridinyl methanone moiety revealed the crystallization in the monoclinic space group and highlighted the importance of intermolecular hydrogen bonding (Lakshminarayana et al., 2009). This type of analysis is crucial for understanding the geometric configuration and intermolecular interactions of complex molecules.
Chemical Reactions and Properties
Chemical reactions involving cyclohexenyl compounds often result in the formation of novel structures with diverse functionalities. The reactions can include enamine alkylation, dehydrating condensation, and subsequent elimination processes, leading to aromatic molecules with significant chemical properties (Mitsumoto et al., 2004). Such chemical reactions expand the utility of these compounds in various chemical syntheses and applications.
Physical Properties Analysis
The physical properties of cyclohexenyl compounds, such as melting points, solubility, and crystallization behavior, are often studied using techniques like thermogravimetric analysis and differential scanning calorimetry. These studies provide insight into the stability and phase behavior of the compounds under different temperature conditions (Karthik et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with various reagents, are central to understanding the utility of cyclohexenyl compounds. Studies involving density functional theory (DFT) calculations, molecular electrostatic potential mapping, and frontier molecular orbital analysis have been conducted to predict the reactivity and site-specific interactions of these molecules (Huang et al., 2021).
Applications De Recherche Scientifique
Synthesis and Structure
- Cyclohex-3-en-1-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone and related compounds are frequently involved in the synthesis of complex organic structures. For instance, studies have demonstrated methods for synthesizing derivatives of cyclohexanone and cyclohexene, which are closely related to the compound (Lujan-Montelongo & Fleming, 2014).
Luminescence and Co-crystal Formation
- Research has explored the luminescent properties of compounds similar to cyclohex-3-en-1-yl derivatives, highlighting potential applications in crystal engineering and the development of materials with unique optical properties (Li et al., 2015).
Catalysis in Polymerization
- Certain cyclohexene derivatives have been shown to be effective in catalyzing polymerization reactions. This suggests potential applications of cyclohex-3-en-1-yl derivatives in industrial processes related to the production of polymers (Kim et al., 2014).
Formation of Novel Organic Structures
- Research indicates that cyclohexene and piperidine derivatives are involved in the formation of uncommon organic structures, like hydroazocine rings, which opens up avenues for the creation of new chemical entities with potentially useful properties (Malkova et al., 2016).
Propriétés
IUPAC Name |
cyclohex-3-en-1-yl-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2OS/c21-18(16-6-2-1-3-7-16)20-12-9-15(10-13-20)14-22-17-8-4-5-11-19-17/h1-2,4-5,8,11,15-16H,3,6-7,9-10,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBLGIGUFGJVQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCC(CC2)CSC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dimethyl-4-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)benzenesulfonamide](/img/structure/B2491205.png)
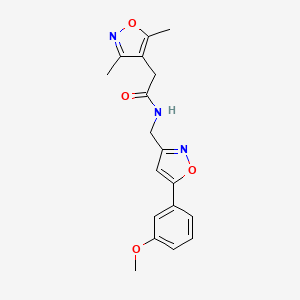
![3-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide](/img/structure/B2491207.png)
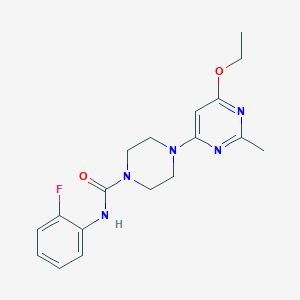
![1-(5-chloro-2-methylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2491210.png)
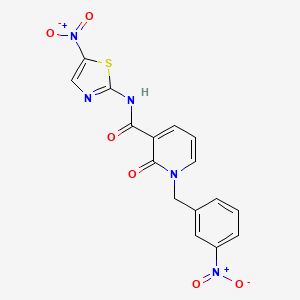
![2-{[5-(5-chlorothien-2-yl)-1,3,4-oxadiazol-2-yl]thio}-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2491216.png)
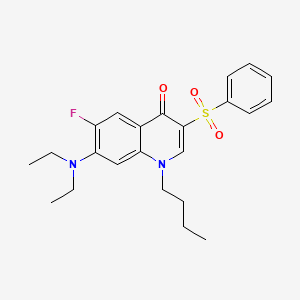
![Methyl 4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)benzoate](/img/structure/B2491218.png)
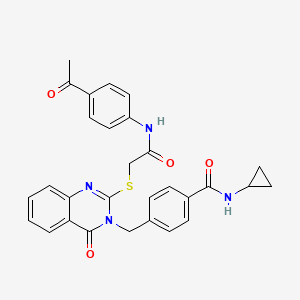

![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-4-methylthiophene-2-carboxamide](/img/structure/B2491222.png)

![morpholin-4-yl-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]methanone](/img/structure/B2491227.png)